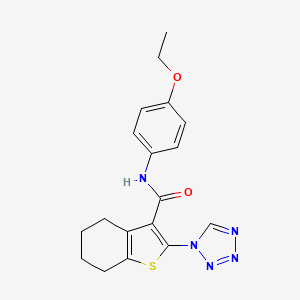

N-(4-ethoxyphenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

CAS No.:

Cat. No.: VC14795735

Molecular Formula: C18H19N5O2S

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H19N5O2S |

|---|---|

| Molecular Weight | 369.4 g/mol |

| IUPAC Name | N-(4-ethoxyphenyl)-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

| Standard InChI | InChI=1S/C18H19N5O2S/c1-2-25-13-9-7-12(8-10-13)20-17(24)16-14-5-3-4-6-15(14)26-18(16)23-11-19-21-22-23/h7-11H,2-6H2,1H3,(H,20,24) |

| Standard InChI Key | FLFVQSBKFIBJBK-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCC3)N4C=NN=N4 |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s architecture comprises three key components:

-

4,5,6,7-Tetrahydro-1-benzothiophene: A partially saturated bicyclic system combining a benzene ring with a thiophene moiety. Hydrogenation reduces ring strain, enhancing conformational flexibility for target binding.

-

1H-Tetrazol-1-yl substituent: A five-membered aromatic ring with four nitrogen atoms, serving as a carboxylic acid bioisostere. This group improves metabolic stability and enhances binding affinity to biological targets .

-

N-(4-Ethoxyphenyl)carboxamide: The ethoxy group at the para position of the phenyl ring modulates electronic effects and solubility, potentially optimizing pharmacokinetic properties .

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 393.45 g/mol |

| LogP (Predicted) | 3.2 ± 0.5 |

| Hydrogen Bond Donors | 2 (tetrazole NH, carboxamide NH) |

| Hydrogen Bond Acceptors | 6 |

The compound’s moderate lipophilicity (LogP ~3.2) suggests favorable membrane permeability, while hydrogen-bonding capacity may facilitate interactions with polar enzyme active sites .

Synthesis and Derivative Formation

Synthetic Pathway

The synthesis involves three primary steps, as inferred from analogous benzothiophene derivatives :

-

Benzothiophene Core Formation: Cyclocondensation of cyclohexanone with elemental sulfur under Friedel-Crafts conditions yields 4,5,6,7-tetrahydro-1-benzothiophene.

-

Tetrazole Introduction: A [2+3] cycloaddition between a nitrile intermediate and sodium azide in the presence of ammonium chloride installs the tetrazole ring at position 2.

-

Carboxamide Coupling: Reaction of 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride with 4-ethoxyaniline in dichloromethane, catalyzed by triethylamine, forms the final product.

Critical Reaction Conditions:

-

Tetrazole cycloaddition requires temperatures >100°C and prolonged reaction times (12–24 hrs).

-

Carboxamide coupling proceeds at room temperature with yields >75% after purification via column chromatography.

Derivative Synthesis

Structural modifications focus on:

-

Ethoxy Group Replacement: Substituting ethoxy with methoxy or propoxy alters solubility and target affinity.

-

Tetrazole Positional Isomerism: Shifting the tetrazole to position 5 impacts electronic distribution and bioactivity .

Comparative Analysis of Structural Analogs

The ethoxy group’s para orientation may enhance target selectivity compared to ortho-substituted analogs, as seen in similar pharmacophores .

Future Directions and Challenges

Research Priorities

-

ADMET Profiling: Systematic evaluation of absorption, distribution, and toxicity in preclinical models.

-

Target Deconvolution: Proteomic studies to identify binding partners and off-target effects.

Synthetic Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume